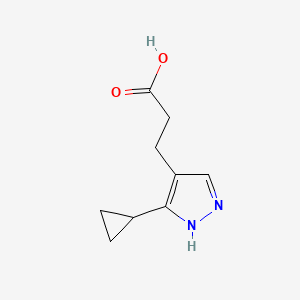

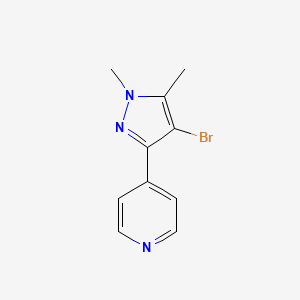

3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid

Übersicht

Beschreibung

3-(5-Cyclopropyl-1H-pyrazol-4-yl)propanoic acid is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields of research and industry. It is available for purchase for pharmaceutical testing .

Synthesis Analysis

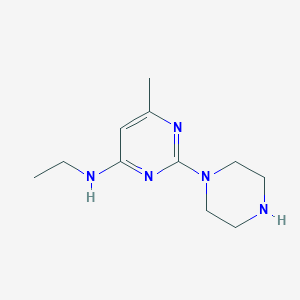

The synthesis of pyrazole compounds, such as 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid, involves various methods. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pyrazoles have a wide range of applications in medicinal chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals . The pyrazole moiety has many pharmacological functions, and different synthesis techniques have been discussed .

Drug Discovery

The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . These techniques are often used in drug discovery to create new compounds with potential therapeutic effects .

Agrochemistry

In the field of agrochemistry, pyrazoles are used due to their wide range of biological activities . They can be used in the development of new pesticides and other agricultural chemicals .

Coordination Chemistry

Pyrazoles are also used in coordination chemistry . They can act as ligands, binding to metal ions to form coordination compounds .

Organometallic Chemistry

In organometallic chemistry, pyrazoles can be used to synthesize new organometallic compounds . These compounds have applications in various fields, including catalysis and materials science .

Green Synthesis

Pyrazoles are also involved in green synthesis processes . These processes aim to reduce the environmental impact of chemical synthesis by minimizing the use of hazardous substances and reducing waste .

Microwave-Assisted Synthesis

Microwave-assisted synthesis is another area where pyrazoles are used . This technique can increase the speed and efficiency of chemical reactions, making it a valuable tool in various areas of research .

Synthesis of Heterocycles

Pyrazoles are used in the synthesis of heterocycles . Heterocyclic compounds have a wide range of applications, including in the development of pharmaceuticals, dyes, and functional materials .

Wirkmechanismus

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid may also interact with various targets.

Mode of Action

It’s worth noting that similar compounds have been shown to interact strongly with their targets . This interaction could lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

Similar compounds have been incorporated into drug molecules as tracers for quantitation during the drug development process . This suggests that 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid may also be involved in various biochemical pathways.

Pharmacokinetics

It’s worth noting that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests that similar processes may be involved in the pharmacokinetics of 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid.

Result of Action

Similar compounds have been shown to have diverse biological activities , suggesting that 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid may also have various effects at the molecular and cellular levels.

Action Environment

It’s worth noting that the storage conditions recommended for similar compounds suggest that environmental factors such as temperature may affect their stability .

Eigenschaften

IUPAC Name |

3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-8(13)4-3-7-5-10-11-9(7)6-1-2-6/h5-6H,1-4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSPMLCGNBOKCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

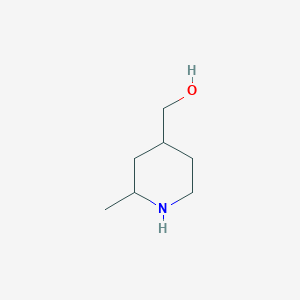

C1CC1C2=C(C=NN2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B1472350.png)

![3-[(6-Cyclopropylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1472355.png)